6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a phenyl group at the 6-position and a propyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A related compound with similar structural features but different substituents.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrrole and pyrimidine ring system.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and propyl groups at specific positions enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
102267-86-7 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-phenyl-3-propylpyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C16H14N2O2/c1-2-6-11-9-13-14(17-10-11)16(20)18(15(13)19)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
WPDXBQPTDAHUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1 |
Origin of Product |
United States |
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